Cas no 100485-58-3 (1(2H)-Naphthalenone, 3,4-dihydro-, oxime, (Z)-)

1(2H)-Naphthalenone, 3,4-dihydro-, oxime, (Z)- structure
100485-58-3 structure
Product Name:1(2H)-Naphthalenone, 3,4-dihydro-, oxime, (Z)-
CAS No:100485-58-3
MF:C10H11NO
MW:161.200442552567
CID:1125784
PubChem ID:5355186
Update Time:2025-04-20

1(2H)-Naphthalenone, 3,4-dihydro-, oxime, (Z)- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Naphthalenone, 3,4-dihydro-, oxime, (Z)-
    • 1-tetralone oxime
    • NSC27894
    • UNII-KZA7QNW5HV
    • 1(2H)-Naphthalenone, 3,4-dihydro-, oxime
    • NSC-27894
    • (1E)-N-Hydroxy-3,4-dihydro-1(2H)-naphthalenimine
    • (Z)-3,4-Dihydronaphthalen-1(2H)-one oxime
    • KZA7QNW5HV
    • EINECS 222-106-8
    • N-hydroxy-3,4-dihydronaphthalen-1(2H)-imine
    • (NZ)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
    • AKOS003238392
    • NSC 27894
    • 3,4-Dihydronaphthalen-1(2H)-one oxime
    • 3349-64-2
    • SCHEMBL395524
    • SCHEMBL5398653
    • 100485-58-3
    • 1,2,3,4-Tetrahydronaphthalen-1-one oxime
    • MDL: MFCD00582626
    • Inchi: 1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2/b11-10-
    • InChI Key: YFDVQUUMKXZPLK-KHPPLWFESA-N
    • SMILES: O/N=C1\C2C=CC=CC=2CCC\1

Computed Properties

  • Exact Mass: 161.084
  • Monoisotopic Mass: 161.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 32.6A^2
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.16
  • Boiling Point: 318.6°Cat760mmHg
  • Flash Point: 194.4°C
  • Refractive Index: 1.601
  • PSA: 32.59000
  • LogP: 2.20120
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